![molecular formula C5H5NOS B112269 4-Formyl-2-methylthiazole CAS No. 20949-84-2](/img/structure/B112269.png)
4-Formyl-2-methylthiazole
Overview
Description
4-Formyl-2-methylthiazole is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is also known by its IUPAC name 2-methyl-1,3-thiazole-4-carbaldehyde .
Synthesis Analysis
While specific synthesis methods for 4-Formyl-2-methylthiazole were not found in the search results, formylpyrazoles, which are structurally similar, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Molecular Structure Analysis
4-Formyl-2-methylthiazole contains a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 Thiazole .Physical And Chemical Properties Analysis
4-Formyl-2-methylthiazole is a liquid at room temperature . It has a predicted boiling point of 219.0±13.0 °C and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 56-58°C . The compound has a pKa of 1.22±0.10 (Predicted) .Scientific Research Applications
Pharmacology: Antimicrobial and Antitumor Applications
4-Formyl-2-methylthiazole has been studied for its potential in pharmacology, particularly due to the biological activities associated with thiazole derivatives. These compounds have been found to exhibit a range of biological activities, including antimicrobial and antitumor effects . The thiazole moiety is a key structural component in many drugs, contributing to their efficacy in treating various diseases.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic synthesis, 4-Formyl-2-methylthiazole serves as an intermediate for constructing more complex heterocyclic compounds. Its formyl group is reactive and can be used to build various structures, which are essential in synthesizing pharmaceuticals and agrochemicals .
Material Science: Biomass-Derived Material Decoration
The chemical structure of 4-Formyl-2-methylthiazole allows it to be used in material science, particularly in the decoration of biomass-derived carbon materials. This application is crucial for developing new materials with enhanced performance for environmental biosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 4-Formyl-2-methylthiazole can be utilized as a standard or reagent in chromatographic and spectroscopic methods. Its distinct chemical properties enable it to serve as a reference compound for the analysis of complex mixtures .
Biochemistry: Proteomics Research
4-Formyl-2-methylthiazole is also used in biochemistry, especially in proteomics research. It can be involved in the study of protein structures and functions, aiding in the understanding of biological processes at the molecular level .
Environmental Science: Pollution Treatment
Lastly, 4-Formyl-2-methylthiazole finds applications in environmental science. It can be part of the synthesis of compounds used in pollution treatment processes, such as the degradation of harmful substances and the detoxification of industrial waste .
Safety and Hazards
4-Formyl-2-methylthiazole is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .
Future Directions
Formylpyrazoles, which include 4-formyl derivatives like 4-Formyl-2-methylthiazole, are strategic intermediates in obtaining a wide range of biologically active compounds . Their high synthetical versatility allows a plethora of reactions for the insertion of more functional groups, suggesting potential future directions in the synthesis of new compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, which could be attributed to their interactions with various molecular targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHWVNPVEUVPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376800 | |
Record name | 4-Formyl-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methylthiazole | |
CAS RN |
20949-84-2 | |
Record name | 4-Formyl-2-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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